3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid
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Overview
Description
3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid is a complex organic compound that features both an indole and a thiophene ring. These structures are often found in biologically active molecules, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Amidation Reaction: The final step involves forming the amide bond between the indole and thiophene derivatives under conditions such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings, using reagents like mCPBA or KMnO4.
Reduction: Reduction reactions might target the amide bond, using agents like LiAlH4.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: mCPBA, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole and thiophene rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)propanoic acid: Lacks the thiophene ring.
2-(Thiophen-2-yl)acetic acid: Lacks the indole ring.
Indole-3-acetic acid: A simpler indole derivative.
Uniqueness
The presence of both indole and thiophene rings in 3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid makes it unique, potentially offering a combination of biological activities and chemical reactivity not found in simpler analogs.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-(thiophene-2-carbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c19-15(14-6-3-7-22-14)18-13(16(20)21)8-10-9-17-12-5-2-1-4-11(10)12/h1-7,9,13,17H,8H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGXKEANYZLWEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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